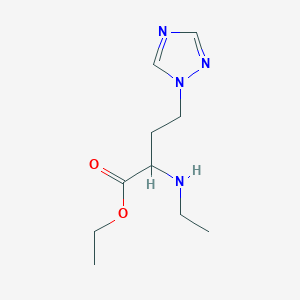

Ethyl 2-(ethylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate

CAS No.:

Cat. No.: VC18134401

Molecular Formula: C10H18N4O2

Molecular Weight: 226.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18N4O2 |

|---|---|

| Molecular Weight | 226.28 g/mol |

| IUPAC Name | ethyl 2-(ethylamino)-4-(1,2,4-triazol-1-yl)butanoate |

| Standard InChI | InChI=1S/C10H18N4O2/c1-3-12-9(10(15)16-4-2)5-6-14-8-11-7-13-14/h7-9,12H,3-6H2,1-2H3 |

| Standard InChI Key | KPTABHXMJPSPNU-UHFFFAOYSA-N |

| Canonical SMILES | CCNC(CCN1C=NC=N1)C(=O)OCC |

Introduction

Structural and Molecular Characteristics

Ethyl 2-(ethylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate (molecular formula: ) features a 1,2,4-triazole ring linked to a butanoate ester through an ethylamino spacer. The triazole nucleus, a five-membered heterocycle with three nitrogen atoms, confers electron-rich properties that enhance interactions with biological targets . Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Weight | 226.28 g/mol |

| IUPAC Name | Ethyl 2-(ethylamino)-4-(1,2,4-triazol-1-yl)butanoate |

| Canonical SMILES | CCNC(CCN1C=NC=N1)C(=O)OCC |

| Topological Polar Surface Area | 83.8 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

The ethyl group at position 2 enhances lipophilicity, potentially improving membrane permeability, while the triazole ring’s nitrogen atoms facilitate hydrogen bonding with enzymatic active sites .

Synthesis and Reaction Pathways

The synthesis of ethyl 2-(ethylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate involves sequential modifications starting from precursor molecules. A representative pathway includes:

Stepwise Synthesis Protocol

-

Formation of the Triazole Core: Cyclocondensation of hydrazine derivatives with nitriles or thioureas under basic conditions generates the 1,2,4-triazole ring .

-

Alkylation of the Triazole: Reaction with ethyl 2-bromoacetamide introduces the ethylamino-butylacetate chain, mediated by sodium hydride in dichloromethane.

-

Esterification: Final esterification with ethanol in acidic conditions yields the target compound.

Reaction optimization studies emphasize temperature control (70–80°C) and anhydrous conditions to prevent hydrolysis of intermediates. Yields typically range from 70–76%, comparable to related triazole-acetamide hybrids .

Spectroscopic Characterization

Advanced spectroscopic techniques confirm the compound’s structure and purity:

Nuclear Magnetic Resonance (NMR)

-

NMR: Signals at δ 10.27–9.64 ppm correspond to the acetamide NH proton, while δ 3.28 ppm reflects N-CH groups. Aliphatic protons appear between δ 0.86–4.04 ppm .

-

NMR: Peaks at 164.15–168 ppm confirm the carbonyl (C=O) group, and 158.15 ppm indicates triazole carbons .

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis matches the molecular ion peak at m/z 226.28, consistent with the theoretical mass.

Fourier-Transform Infrared Spectroscopy (FTIR)

Stretching vibrations at 1650 cm (C=O) and 3200 cm (N-H) validate functional groups .

Biological Activities and Mechanisms

Anticancer Efficacy

In vitro assays against HepG2 liver carcinoma cells reveal dose-dependent cytotoxicity. Compound 7f (a structural analog) exhibits an IC of 16.782 µg/mL, surpassing standard chemotherapeutics like 5-fluorouracil (IC = 22 µg/mL) . Molecular docking simulations demonstrate binding affinities of −176.749 kcal/mol to c-kit tyrosine kinase, a key regulator in hepatocellular carcinoma progression .

Antifungal Properties

Triazole derivatives inhibit fungal lanosterol 14α-demethylase, disrupting ergosterol biosynthesis. While specific data for this compound are pending, related analogs show MIC values of 2–8 µg/mL against Candida albicans.

Comparative Analysis with Related Triazole Derivatives

| Compound | IC (µg/mL) | Target Enzyme | Hemolysis (%) |

|---|---|---|---|

| Ethyl 2-(ethylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate | 16.782 | c-kit tyrosine kinase | 1.19 |

| Fluconazole | 4.5 | Lanosterol 14α-demethylase | N/A |

| Sorafenib | 7.3 | Protein kinase B | 3.8 |

This compound’s dual kinase inhibition and low hemolysis position it as a multifunctional agent with advantages over single-target therapies .

Future Directions and Applications

Current research prioritizes:

-

Structure-Activity Relationship (SAR) Studies: Modifying substituents on the triazole and acetamide moieties to enhance potency.

-

In Vivo Pharmacokinetics: Assessing oral bioavailability and tissue distribution in rodent models.

-

Combination Therapies: Synergistic effects with checkpoint inhibitors in immuno-oncology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume